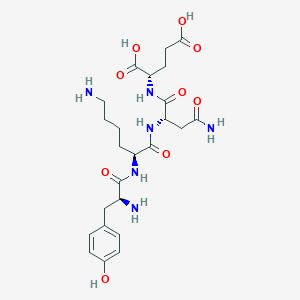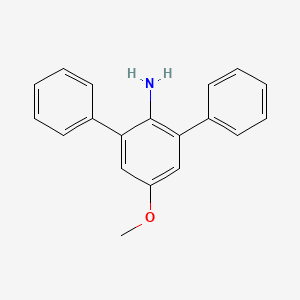![molecular formula C18H17NO B12610755 N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide CAS No. 649558-96-3](/img/structure/B12610755.png)
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound consists of a benzamide core with a phenyl ring substituted at the 2-position with a cyclopent-2-en-1-yl group. The presence of both aromatic and alicyclic components in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide typically involves the reaction of 2-(cyclopent-2-en-1-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-(cyclopent-2-en-1-yl)aniline in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzoyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyclopent-2-en-1-yl group can influence the compound’s binding affinity and specificity towards its targets. Additionally, the benzamide core can participate in hydrogen bonding and hydrophobic interactions, further contributing to its mechanism of action.
Comparaison Avec Des Composés Similaires
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide can be compared with similar compounds such as:
N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide: Similar structure but with a different position of the double bond in the cyclopentyl ring.
N-[2-(Cyclohex-2-en-1-yl)phenyl]benzamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-[2-(Cycloprop-2-en-1-yl)phenyl]benzamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
649558-96-3 |
|---|---|
Formule moléculaire |
C18H17NO |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
N-(2-cyclopent-2-en-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H17NO/c20-18(15-10-2-1-3-11-15)19-17-13-7-6-12-16(17)14-8-4-5-9-14/h1-4,6-8,10-14H,5,9H2,(H,19,20) |
Clé InChI |
DZQHBOQWLJKANX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


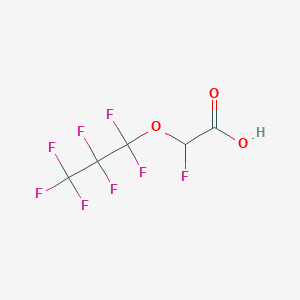
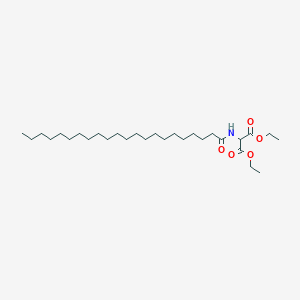

![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
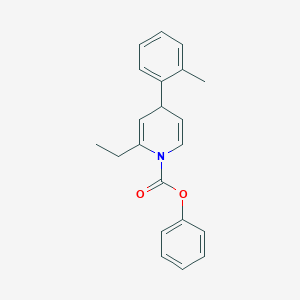
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
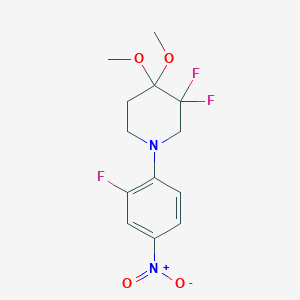
![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)
